3-O-Coumaroylarjunolic acid

Overview

Description

3-O-Coumaroylarjunolic acid is a natural product found in Syzygium sandwicense with data available.

Scientific Research Applications

Inhibition of Adipogenesis in 3T3-L1 Adipocytes : O-coumaric acid, a related compound, demonstrated significant inhibition of intracellular triglyceride accumulation and glycerol-3-phosphate dehydrogenase activity in 3T3-L1 adipocytes, indicating its potential in treating metabolic syndrome (Hsu & Yen, 2007).

Breast Cancer Stem Cell Formation Inhibition : 3-O-p-coumaroyltormentic acid isolated from Aronia extracts inhibited breast cancer cell proliferation and mammosphere formation, suggesting its use in breast cancer therapy (Choi et al., 2018).

Detector for Hydroxyl Radicals : Coumarin-3-carboxylic acid (3-CCA), a structurally related compound, was used as a detector for hydroxyl radicals in aqueous solutions, indicating its potential for real-time measurement of reactive oxygen species (Manevich et al., 1997).

Pancreatic Lipase Inhibition : A compound structurally related to 3-O-Coumaroylarjunolic acid, 3-O-trans-p-coumaroyl actinidic acid, isolated from Actinidia arguta, showed significant inhibitory activity on pancreatic lipase, suggesting its potential in the treatment of obesity-related diseases (Jang et al., 2008).

Spasmolytic Activity : In a study of compounds from Psidium guajava leaves, a related compound, guavacoumaric acid, demonstrated dose-dependent spasmolytic activity in rabbit jejunum preparations (Begum et al., 2002).

Radiation Therapy Dosimeter : Coumarin-3-carboxylic acid in aqueous solutions was investigated as a potential dosimeter for radiation therapy applications, showing promise for quantitative, sensitive, and specific detection (Collins et al., 1994).

Role in Lignin Biosynthesis : A study on the suppression of p-Coumaroyl-CoA 3′-hydroxylase in hybrid poplar impacted lignin deposition and soluble secondary metabolism, indicating the importance of compounds like this compound in lignin biosynthesis (Coleman et al., 2008).

Mechanism of Action

Target of Action

It is known to be cytotoxic to cancer cells , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been shown to induce apoptotic cell death in human leukemia cells . Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By inducing apoptosis, 3-O-Coumaroylarjunolic acid may inhibit the growth and survival of cancer cells.

Biochemical Pathways

These could include the intrinsic and extrinsic apoptosis pathways, which involve a variety of proteins including caspases, Bcl-2 family proteins, and death receptors .

Result of Action

The primary known effect of this compound is the induction of apoptotic cell death in human leukemia cells . This suggests that it may have potential as a therapeutic agent for leukemia and possibly other types of cancer.

Action Environment

Like all chemical compounds, its stability, solubility, and bioactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

3-O-Coumaroylarjunolic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression . The compound’s interactions with biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation. These interactions are crucial for its therapeutic effects.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to induce apoptotic cell death in human leukemia cells through the production of reactive oxygen species and activation of the unfolded protein response . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For example, it can down-regulate the expression of anti-apoptotic proteins, thereby promoting cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . The compound induces apoptosis through the generation of reactive oxygen species and activation of the unfolded protein response. This process involves the up-regulation of transcripts associated with the unfolded protein response, such as spliced XBP-1 and CHOP . Additionally, this compound down-regulates the expression of Bcl-2, a target of CHOP, leading to the loss of the mitochondrial membrane and triggering the intrinsic apoptotic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be stored at -20°C for several months without significant degradation . Its efficacy may decrease over time, necessitating re-examination of stored solutions to ensure their effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity . Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered, highlighting the importance of determining the optimal dose for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its therapeutic effects, as it can modulate the activity of key enzymes involved in metabolism. This modulation can lead to changes in metabolic flux, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific tissues, influencing its therapeutic effects. Proper distribution is crucial for the compound’s efficacy, as it needs to reach its target sites to exert its effects.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that this compound interacts with its target biomolecules, leading to the desired therapeutic effects. Understanding its subcellular localization is essential for optimizing its use in therapeutic applications.

Properties

IUPAC Name |

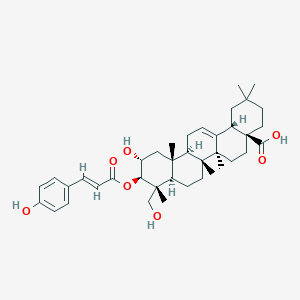

(4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-34(2)17-19-39(33(44)45)20-18-37(5)26(27(39)21-34)12-13-30-35(3)22-28(42)32(36(4,23-40)29(35)15-16-38(30,37)6)46-31(43)14-9-24-7-10-25(41)11-8-24/h7-12,14,27-30,32,40-42H,13,15-23H2,1-6H3,(H,44,45)/b14-9+/t27-,28+,29+,30+,32-,35-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHQMVKMQGQHJQ-YTYGKHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.